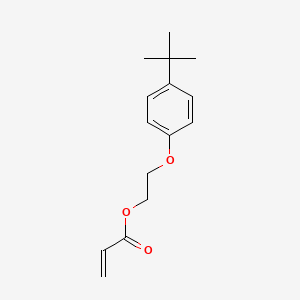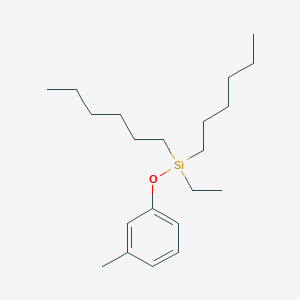
Ethyl(dihexyl)(3-methylphenoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(dihexyl)(3-methylphenoxy)silane is an organosilicon compound with the chemical formula C21H38OSi . This compound is characterized by its unique structure, which includes an ethyl group, two dihexyl groups, and a 3-methylphenoxy group attached to a silicon atom. Organosilicon compounds like this compound are known for their diverse applications in various fields due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(dihexyl)(3-methylphenoxy)silane can be achieved through several methods. One common approach is the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction typically requires a catalyst, such as platinum or rhodium complexes, to proceed efficiently .
Another method involves the reaction of a chlorosilane with an alcohol or phenol in the presence of a base. For example, the reaction of chlorodihexylsilane with 3-methylphenol in the presence of a base like sodium hydroxide can yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, using advanced catalysts and reaction conditions. The choice of catalyst and reaction parameters can significantly impact the efficiency and cost-effectiveness of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl(dihexyl)(3-methylphenoxy)silane undergoes various chemical reactions, including:
Oxidation: The silicon atom in the compound can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a hydride donor in reduction reactions.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydride donors such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Reduced silicon-containing compounds.
Substitution: Various substituted organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl(dihexyl)(3-methylphenoxy)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives.
Wirkmechanismus
The mechanism of action of Ethyl(dihexyl)(3-methylphenoxy)silane involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen and fluorine, making it a useful reagent in various chemical reactions. The compound can also act as a hydride donor, facilitating reduction reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylsilane: Contains two phenyl groups attached to a silicon atom.
Triphenylsilane: Contains three phenyl groups attached to a silicon atom.
Chlorodihexylsilane: Contains two hexyl groups and a chlorine atom attached to a silicon atom.
Uniqueness
Ethyl(dihexyl)(3-methylphenoxy)silane is unique due to its combination of ethyl, dihexyl, and 3-methylphenoxy groups. This unique structure imparts specific chemical properties, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
59280-34-1 |
|---|---|
Molekularformel |
C21H38OSi |
Molekulargewicht |
334.6 g/mol |
IUPAC-Name |
ethyl-dihexyl-(3-methylphenoxy)silane |
InChI |
InChI=1S/C21H38OSi/c1-5-8-10-12-17-23(7-3,18-13-11-9-6-2)22-21-16-14-15-20(4)19-21/h14-16,19H,5-13,17-18H2,1-4H3 |
InChI-Schlüssel |
TXDJQKYZSGVYGS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC[Si](CC)(CCCCCC)OC1=CC=CC(=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



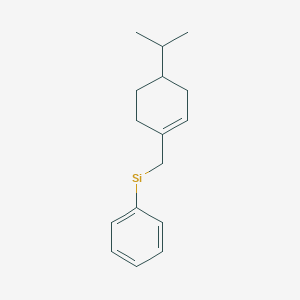
![4-[(E)-Phenyldiazenyl]-9H-carbazole](/img/structure/B14613590.png)
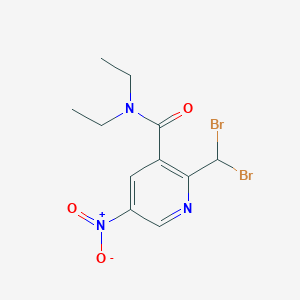
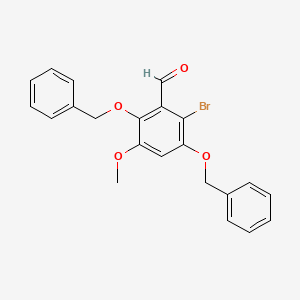
![1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B14613604.png)
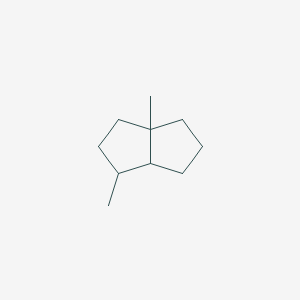
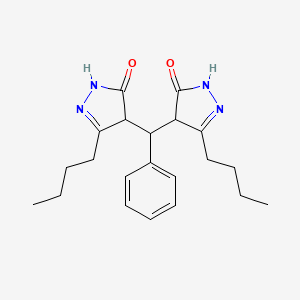
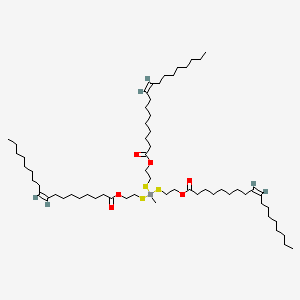
![2-[3-(Morpholin-4-yl)-3-oxopropyl]cyclododecan-1-one](/img/structure/B14613618.png)
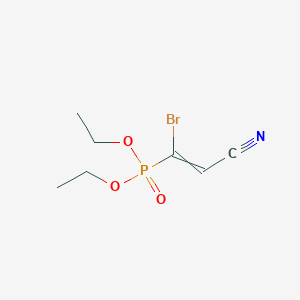
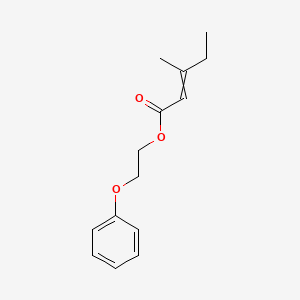
![(E)-(1-nitro-3-trimethylsilylpropan-2-yl)-[(1-nitro-3-trimethylsilylpropan-2-yl)-oxidoazaniumylidene]-oxidoazanium](/img/structure/B14613628.png)
